![molecular formula C26H31N3OS B12633166 1-Methyl-2-[4-[3-(2-methylpyrrolidin-1-yl)propoxy]phenyl]-5,10-dihydro-[1,3]thiazolo[3,2-b][2,4]benzodiazepine](/img/structure/B12633166.png)
1-Methyl-2-[4-[3-(2-methylpyrrolidin-1-yl)propoxy]phenyl]-5,10-dihydro-[1,3]thiazolo[3,2-b][2,4]benzodiazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-2-[4-[3-(2-methylpyrrolidin-1-yl)propoxy]phenyl]-5,10-dihydro-[1,3]thiazolo[3,2-b][2,4]benzodiazepine is a complex organic compound with a unique structure that combines elements of thiazole, benzodiazepine, and pyrrolidine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-[4-[3-(2-methylpyrrolidin-1-yl)propoxy]phenyl]-5,10-dihydro-[1,3]thiazolo[3,2-b][2,4]benzodiazepine involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.
Benzodiazepine ring formation: This step involves the condensation of an o-phenylenediamine derivative with a suitable diketone or ketoester.
Attachment of the pyrrolidine moiety: This is usually done through nucleophilic substitution reactions, where the pyrrolidine ring is introduced via a suitable leaving group on the benzodiazepine core.
Final assembly: The final step involves the coupling of the thiazole-benzodiazepine intermediate with the pyrrolidine derivative, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
化学反応の分析
Types of Reactions
1-Methyl-2-[4-[3-(2-methylpyrrolidin-1-yl)propoxy]phenyl]-5,10-dihydro-[1,3]thiazolo[3,2-b][2,4]benzodiazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, potentially reducing any double bonds or carbonyl groups present.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the aromatic rings, using reagents like halogens, nitrating agents, or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃), alkylating agents (R-X)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to fully saturated derivatives.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anxiolytic properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 1-Methyl-2-[4-[3-(2-methylpyrrolidin-1-yl)propoxy]phenyl]-5,10-dihydro-[1,3]thiazolo[3,2-b][2,4]benzodiazepine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various physiological effects. For example, it could act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling pathways.
類似化合物との比較
Similar Compounds
1-Methyl-2-pyrrolidinone: A simpler pyrrolidine derivative with solvent properties.
Benzodiazepines: A class of compounds known for their anxiolytic and sedative effects.
Thiazole derivatives: Compounds with a thiazole ring, often studied for their antimicrobial and anti-inflammatory properties.
Uniqueness
1-Methyl-2-[4-[3-(2-methylpyrrolidin-1-yl)propoxy]phenyl]-5,10-dihydro-[1,3]thiazolo[3,2-b][2,4]benzodiazepine is unique due to its combination of structural elements from thiazole, benzodiazepine, and pyrrolidine. This unique structure may confer distinct pharmacological properties, making it a valuable compound for further research and development.
特性
分子式 |
C26H31N3OS |
|---|---|
分子量 |
433.6 g/mol |
IUPAC名 |
1-methyl-2-[4-[3-(2-methylpyrrolidin-1-yl)propoxy]phenyl]-5,10-dihydro-[1,3]thiazolo[3,2-b][2,4]benzodiazepine |
InChI |
InChI=1S/C26H31N3OS/c1-19-7-5-14-28(19)15-6-16-30-24-12-10-21(11-13-24)25-20(2)29-18-23-9-4-3-8-22(23)17-27-26(29)31-25/h3-4,8-13,19H,5-7,14-18H2,1-2H3 |
InChIキー |
QOLYCOJQUSUCGR-UHFFFAOYSA-N |
正規SMILES |
CC1CCCN1CCCOC2=CC=C(C=C2)C3=C(N4CC5=CC=CC=C5CN=C4S3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


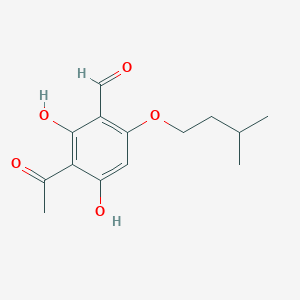
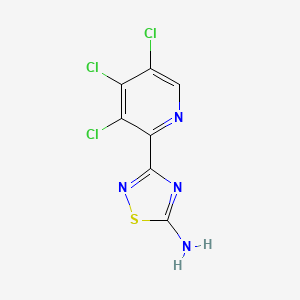
![4-({S-benzyl-N-[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]-D-cysteinyl}amino)butanoic acid](/img/structure/B12633102.png)
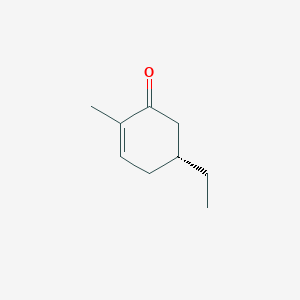
![[3-({2-[3-(Benzyloxy)phenyl]-2-oxoethyl}amino)cyclobutyl]methyl benzoate](/img/structure/B12633110.png)
![1,3-Benzenediol, 4-[1-(3-Methyl-2-buten-1-yl)-7-(trifluoroMethyl)-1H-indazol-3-yl]-](/img/structure/B12633116.png)
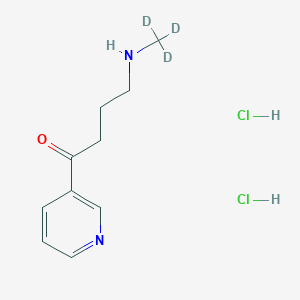
![1-(4-Bromophenyl)-2-{[(2,4-dimethoxyphenyl)methyl]amino}ethan-1-one](/img/structure/B12633131.png)
![3-Quinolinecarboxylic acid, 1-[[2-fluoro-4-(trifluoromethyl)phenyl]methyl]-1,4-dihydro-6,7-dimethoxy-4-oxo-, (4-methylphenyl)methyl ester](/img/structure/B12633133.png)
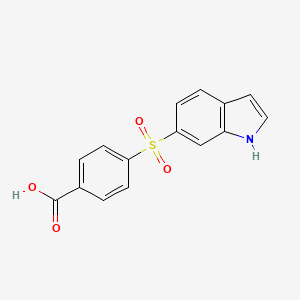
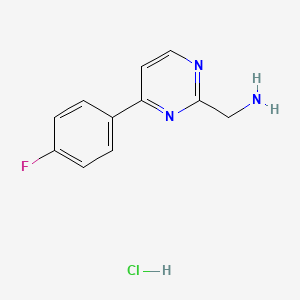
![4-cyclohexyloxy-3-[2-(1-methylpyrazol-4-yl)ethenyl]-2H-pyrazolo[4,3-c]pyridine](/img/structure/B12633151.png)
![6-Amino-5-[(3-methylpiperidin-1-yl)methyl]pyrimidin-2(1H)-one](/img/structure/B12633152.png)

